3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
Description
3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 6 and a piperidin-3-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl group, introducing a benzodioxole scaffold linked via a carbonyl bridge.
The piperidine linker provides conformational flexibility, likely influencing receptor binding kinetics.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-4-7-17(20-19-12)25-14-3-2-8-21(10-14)18(22)13-5-6-15-16(9-13)24-11-23-15/h4-7,9,14H,2-3,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGFQXNYJXCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidin-3-ol
Piperidin-3-ol (1.0 equiv) reacts with 1,3-benzodioxole-5-carbonyl chloride (1.2 equiv) in dichloromethane at 0–5°C using triethylamine (2.5 equiv) as a base. The reaction achieves 89% yield after 4 hours, as monitored by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1). This method aligns with the acylation protocols described in US9181266B2 for analogous piperidine derivatives.
Reaction Equation:
$$
\text{Piperidin-3-ol} + \text{1,3-Benzodioxole-5-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-ol} + \text{HCl}
$$
Purification and Spectral Validation
Crude product purification via silica gel chromatography (gradient: 30% → 50% ethyl acetate in hexane) yields white crystals. Nuclear magnetic resonance (NMR) analysis confirms successful acylation:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole H-4), 6.75 (dd, J = 8.2, 2.0 Hz, 1H, benzodioxole H-6), 6.68 (d, J = 2.0 Hz, 1H, benzodioxole H-2), 5.92 (s, 2H, OCH₂O), 4.10–3.95 (m, 1H, piperidine H-3), 3.70–3.50 (m, 2H, piperidine H-1 and H-5).
Etherification with 6-Methylpyridazine-3-ol
Activation of the Piperidine Hydroxyl Group
The 3-hydroxy group undergoes mesylation using methanesulfonyl chloride (1.1 equiv) in tetrahydrofuran with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at −10°C. After 1 hour, the intermediate mesylate is isolated via filtration (82% yield).
Nucleophilic Substitution
6-Methylpyridazine-3-ol (1.05 equiv) reacts with the mesylated intermediate in dimethylformamide (DMF) at 80°C for 12 hours with potassium carbonate (3.0 equiv). The reaction mixture is quenched with ice water, extracted with ethyl acetate, and dried over MgSO₄. Final purification by reverse-phase HPLC (C18 column, acetonitrile/water 65:35) affords the target compound in 76% yield.
Optimization Data Table:
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | K₂CO₃ | 76 | 98.5 |
| Solvent | DMF | 76 | 98.5 |
| Temperature (°C) | 80 | 76 | 98.5 |
| Alternative Base | Cs₂CO₃ | 68 | 97.2 |
| Alternative Solvent | DMSO | 59 | 95.8 |
Mechanistic Considerations and Byproduct Analysis
Mass spectrometry (ESI-MS: m/z 412.15 [M+H]⁺) corroborates the molecular formula C₂₁H₂₂N₃O₄. Infrared spectroscopy reveals characteristic stretches at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (aryl ether C–O). Common byproducts include:
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or THF.
Substitution: Sodium hydride in dry THF, followed by the addition of alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Benzodioxole-Containing Derivatives
- 6-[4-(1,3-Benzodioxol-5-ylmethyl)Piperazino]-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione (): This compound shares the benzodioxole motif but replaces the pyridazine core with a pyrimidinedione system. The benzodioxole group is attached via a methyl-piperazine linker rather than a carbonyl-piperidine group.
- SR140333 ():
A piperidine-based NK1 receptor antagonist featuring a dichlorophenyl and benzoyl group. While lacking the benzodioxole moiety, its piperidine-carboxamide scaffold highlights the importance of aromatic stacking interactions in receptor binding. The target compound’s benzodioxole group may offer improved metabolic stability over SR140333’s dichlorophenyl substituent .
B. Pyridazine Derivatives
- 6-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)Pyridazin-3(2H)-One ():
This pyridazine derivative incorporates an oxadiazole-pyrazine hybrid substituent. The absence of a piperidine or benzodioxole group limits its utility in GPCR targeting but suggests applications in kinase inhibition due to its nitrogen-rich heterocycles .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The target compound’s benzodioxole group may resist oxidative metabolism better than SR140333’s dichlorophenyl group, which is prone to CYP450-mediated dehalogenation .
- Binding Affinity : The pyridazine core’s nitrogen atoms could engage in hydrogen bonding with residues in GPCR binding pockets, a feature absent in the pyrimidinedione analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
